2-(4-Bromophenyl)imidazo[1,2-a]pyrazine
Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It is recognized as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
The synthesis of this compound has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has also been reported .Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is C13H9BrN2. It has a molecular weight of 273.13 g/mol . The structure of the compound includes a bromophenyl group attached to an imidazo[1,2-a]pyrazine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a solid compound with a melting point of 216-220 °C . Its structure can be represented by the SMILES string: Brc1ccc(cc1)-c2cn3ccccc3n2 .Scientific Research Applications
Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties : Imidazo[1,2-a]pyrazine derivatives have shown in vitro uterine-relaxing and in vivo antibronchospastic activities. Some compounds, like 5-bromoimidazo[1,2-a]pyrazine, demonstrate positive chronotropic and inotropic properties on isolated atria, possibly due to phosphodiesterase-inhibiting properties (Sablayrolles et al., 1984).
Versatile Scaffold in Organic Synthesis and Drug Development : Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis, exhibiting multifarious biological activity. Its reactivity and synthetic methods have been comprehensively reviewed, highlighting its significant role in drug development (Goel, Luxami, & Paul, 2015).
Role in Inotropic Activity : The nitrogen position in imidazo[1,2-a]pyrazines is crucial for inotropic activity. Subtle changes in nitrogen position significantly affect potency, with some derivatives showing potent inotropic effects both in vitro and in vivo (Spitzer, Victor, Pollock, & Hayes, 1988).
Green Synthesis and Biological Applications : An environmentally friendly, catalyst-free heteroannulation reaction for synthesizing imidazo[1,2-a]pyridines/pyrimidines/pyrazines has been developed, with some derivatives showing anti-inflammatory and antimicrobial activities (Rao et al., 2018).
Anticancer Applications : Imidazo[1,2-a]pyrazine derivatives have been explored for their anticancer properties. For example, structure-activity relationship studies against cancer cell lines have identified novel imidazo[1,2-a]pyrazine-based inhibitors (Myadaraboina et al., 2010).
Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer : A series of (imidazo[1,2-a]pyrazin-6-yl)ureas synthesized through 6-aminoimidazo[1,2-a]pyrazine demonstrated cytostatic activity against a non-small cell lung cancer cell line, suggesting potential for p53 mutant reactivation (Bazin et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVMTZOOFHVUJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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